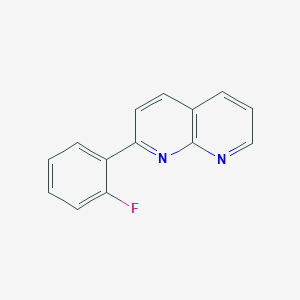
2-(2-Fluorophenyl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1,8-naphthyridine is a synthetic compound that belongs to the class of heterocyclic compounds. It has been studied extensively for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1,8-naphthyridine has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal activity.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1,8-naphthyridine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
2-(2-Fluorophenyl)-1,8-naphthyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to reduce the levels of amyloid-beta in the brain, which may have a protective effect against Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Fluorophenyl)-1,8-naphthyridine in lab experiments is its high potency and specificity against cancer cells. It has also been shown to have low toxicity in normal cells. However, one limitation is that it may have off-target effects on other enzymes or proteins, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 2-(2-Fluorophenyl)-1,8-naphthyridine. One direction is to further elucidate its mechanism of action, particularly its interaction with topoisomerase II. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, it may be useful to study its potential use in other neurodegenerative diseases besides Alzheimer's disease. Finally, it may be worthwhile to explore its potential use in veterinary medicine for the treatment of cancer in animals.
Conclusion:
In conclusion, 2-(2-Fluorophenyl)-1,8-naphthyridine is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. It has shown promise as an anticancer agent, a therapeutic agent for Alzheimer's disease, and as an antibacterial and antifungal agent. Further research is needed to fully elucidate its mechanism of action and to explore its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(2-Fluorophenyl)-1,8-naphthyridine is a multi-step process that involves the reaction of 2-bromo-1,8-naphthyridine with 2-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Propiedades
Número CAS |
170439-25-5 |
|---|---|
Nombre del producto |
2-(2-Fluorophenyl)-1,8-naphthyridine |
Fórmula molecular |
C14H9FN2 |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9FN2/c15-12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H |
Clave InChI |
MILFHVJJOVHZIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
Sinónimos |
1,8-Naphthyridine,2-(2-fluorophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



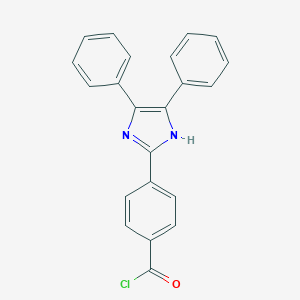
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

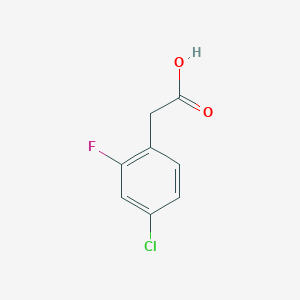
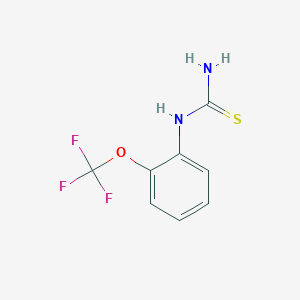
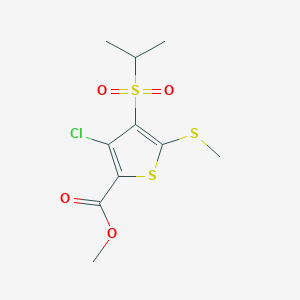
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
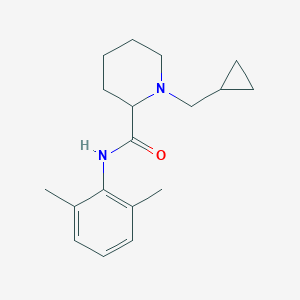
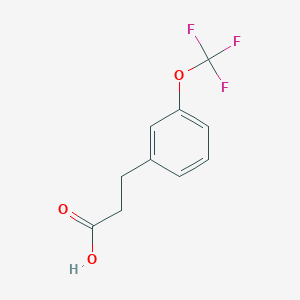
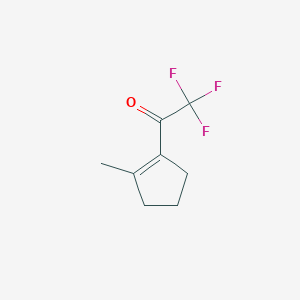
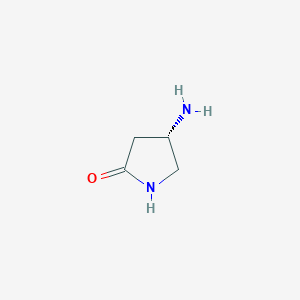


![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)